N-(2-CHLOROPHENYL)-2-({4-METHYL-5-[(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE
Overview
Description
N-(2-Chlorophenyl)-2-({4-Methyl-5-[(5-Phenyl-2H-1,2,3,4-Tetrazol-2-yl)Methyl]-4H-1,2,4-Triazol-3-yl}Sulfanyl)Acetamide: is a complex organic compound that features a combination of chlorophenyl, tetrazole, triazole, and acetamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis begins with 2-chlorophenylamine, 4-methyl-5-[(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)methyl]-4H-1,2,4-triazole, and acetic anhydride.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out in an inert atmosphere, such as nitrogen or argon, at temperatures ranging from 0°C to 100°C, depending on the specific step.
Industrial Production Methods:
- The industrial production of this compound would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitro groups, converting them to amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide or potassium thiolate.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology:
- It has potential applications in the study of enzyme inhibition and protein-ligand interactions due to its complex structure.
Medicine:
- The compound is being investigated for its potential use as an anti-inflammatory or anticancer agent, given its structural similarity to other bioactive molecules.
Industry:
- It can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of N-(2-Chlorophenyl)-2-({4-Methyl-5-[(5-Phenyl-2H-1,2,3,4-Tetrazol-2-yl)Methyl]-4H-1,2,4-Triazol-3-yl}Sulfanyl)Acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
N-(2-Chlorophenyl)acetamide: A simpler analog with similar structural features but lacking the tetrazole and triazole groups.
4-Methyl-5-[(5-Phenyl-2H-1,2,3,4-Tetrazol-2-yl)Methyl]-4H-1,2,4-Triazole: A related compound that shares the tetrazole and triazole groups but lacks the chlorophenyl and acetamide moieties.
Uniqueness:
- The combination of chlorophenyl, tetrazole, triazole, and acetamide groups in N-(2-Chlorophenyl)-2-({4-Methyl-5-[(5-Phenyl-2H-1,2,3,4-Tetrazol-2-yl)Methyl]-4H-1,2,4-Triazol-3-yl}Sulfanyl)Acetamide provides a unique structural framework that can interact with a wide range of molecular targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-[[4-methyl-5-[(5-phenyltetrazol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN8OS/c1-27-16(11-28-25-18(23-26-28)13-7-3-2-4-8-13)22-24-19(27)30-12-17(29)21-15-10-6-5-9-14(15)20/h2-10H,11-12H2,1H3,(H,21,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUSSQIOPOUGDQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC=CC=C2Cl)CN3N=C(N=N3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN8OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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